

An In-depth Technical Guide to Glycoursodeoxycholic Acid-d5

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Compound of Interest

Compound Name: Glycoursodeoxycholic Acid-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glycoursodeoxycholic Acid-d5** (GUDCA-d5), a deuterated form of the endogenous bile acid Glycoursodeoxycholic Acid (GUDCA). This document details its chemical properties, primary applications, and the methodologies for its analysis. Furthermore, it elucidates the key signaling pathways influenced by its non-labeled counterpart, GUDCA, which is crucial for understanding the biological context in which GUDCA-d5 is utilized.

Core Characterization

Glycoursodeoxycholic Acid-d5 is a stable, non-radioactive, isotopically labeled form of Glycoursodeoxycholic Acid. The incorporation of five deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification of GUDCA.^[1] This is its primary application in research and drug development, enabling accurate and precise measurement of GUDCA levels in various biological matrices.

Chemical and Physical Properties

The fundamental properties of **Glycoursodeoxycholic Acid-d5** are summarized in the table below, alongside those of its non-labeled analog for comparison.

Property	Glycoursodeoxycholic Acid-d5	Glycoursodeoxycholic Acid
Synonyms	GUDCA-d5, Ursodeoxycholyglycine-d5	GUDCA, Ursodeoxycholyglycine
Molecular Formula	C ₂₆ H ₃₈ D ₅ NO ₅	C ₂₆ H ₄₃ NO ₅
Molecular Weight	454.65 g/mol [1]	449.6 g/mol [2]
CAS Number	Not specified	64480-66-6[2]
Physical Description	Solid	Solid[2]
Solubility	Soluble in methanol and DMSO	Soluble in methanol and DMSO, poorly soluble in water (0.00135 mg/mL)[2]
Storage Conditions	-20°C	-20°C

Synthesis Overview

While detailed, proprietary synthesis protocols for commercially available

Glycoursodeoxycholic Acid-d5 are not publicly disclosed, the general approach involves the introduction of deuterium atoms into the Glycoursodeoxycholic Acid molecule or its precursors. Common methods for deuterium labeling of steroids and bile acids include:

- **Catalytic Hydrogen-Deuterium Exchange:** This method involves the use of a metal catalyst (e.g., Palladium, Platinum) in the presence of deuterium gas (D₂) or a deuterium-donating solvent (e.g., D₂O) to exchange hydrogen atoms for deuterium atoms at specific positions on the molecule.
- **Reduction with Deuterated Reagents:** Ketone functionalities on the steroid backbone or its synthetic intermediates can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific hydroxyl-bearing carbons.
- **Clemmensen Reduction in Deuterated Solvents:** The Clemmensen reduction of a ketone in a deuterated solvent can also be employed to introduce deuterium atoms.[3]

The synthesis of the glycine conjugate would typically follow the deuterium labeling of the ursodeoxycholic acid backbone. The purity and isotopic enrichment of the final product are critical and are confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Glycoursodeoxycholic Acid-d5 is predominantly used as an internal standard in quantitative bioanalysis. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Glycoursodeoxycholic Acid in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of GUDCA in serum or plasma using GUDCA-d5 as an internal standard.

2.1.1. Materials and Reagents

- **Glycoursodeoxycholic Acid-d5** (internal standard)
- Glycoursodeoxycholic Acid (analytical standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Human serum or plasma (blank and study samples)

2.1.2. Sample Preparation (Protein Precipitation)

- Thaw all serum/plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma.

- Add 10 μ L of the **Glycoursodeoxycholic Acid-d5** internal standard working solution (concentration to be optimized based on expected GUDCA levels).
- Add 150 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex to ensure complete dissolution and centrifuge to pellet any remaining particulates.
- Transfer the final solution to an LC-MS vial for analysis.[\[4\]](#)

2.1.3. LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters for the analysis of GUDCA and GUDCA-d5. These parameters may require optimization for specific instrumentation.

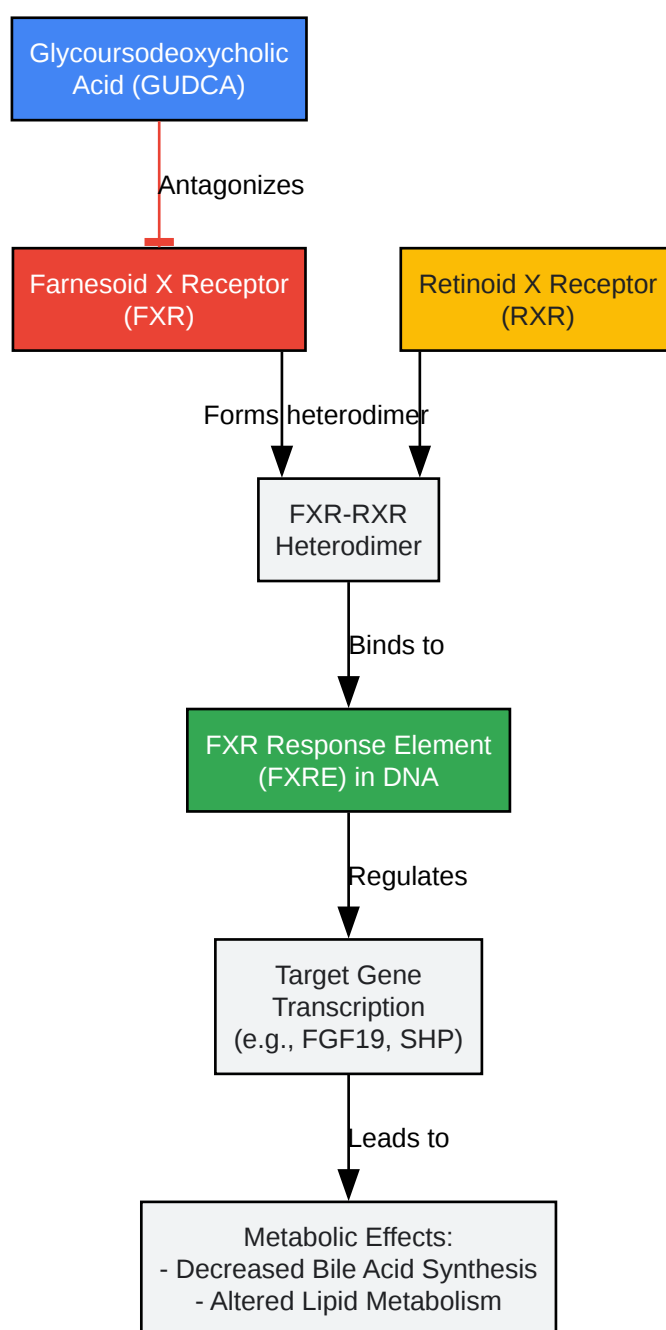
Parameter	Typical Conditions
LC System	Agilent 1290 UPLC or equivalent
Column	Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm[5]
Column Temperature	40°C[6]
Mobile Phase A	Water with 0.1% Formic Acid[6]
Mobile Phase B	Acetonitrile/Methanol (2:1, v/v) with 0.1% Formic Acid[6]
Flow Rate	0.3 mL/min[6]
Injection Volume	10 µL[6]
Gradient Elution	A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to achieve separation from other bile acids and matrix components.[6]
Mass Spectrometer	AB Sciex Qtrap 5500 or equivalent[6]
Ionization Mode	Electrospray Ionization (ESI), Negative Mode[6]
Ion Spray Voltage	-4500 V[6]
Source Temperature	450°C[6]
MRM Transitions	GUDCA: 448.2 > 74; GUDCA-d5: 453.3 > 74

Signaling Pathways and Biological Activities of Glycoursodeoxycholic Acid

Understanding the biological roles of the non-labeled GUDCA is essential for interpreting data where GUDCA-d5 is used as a tracer or internal standard. GUDCA is a biologically active molecule with anti-inflammatory, neuroprotective, and metabolic regulatory properties.[7][8] These effects are primarily mediated through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

GUDCA as a Farnesoid X Receptor (FXR) Antagonist

GUDCA has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[9][10] By inhibiting FXR signaling, particularly in the intestine, GUDCA can modulate various metabolic pathways.



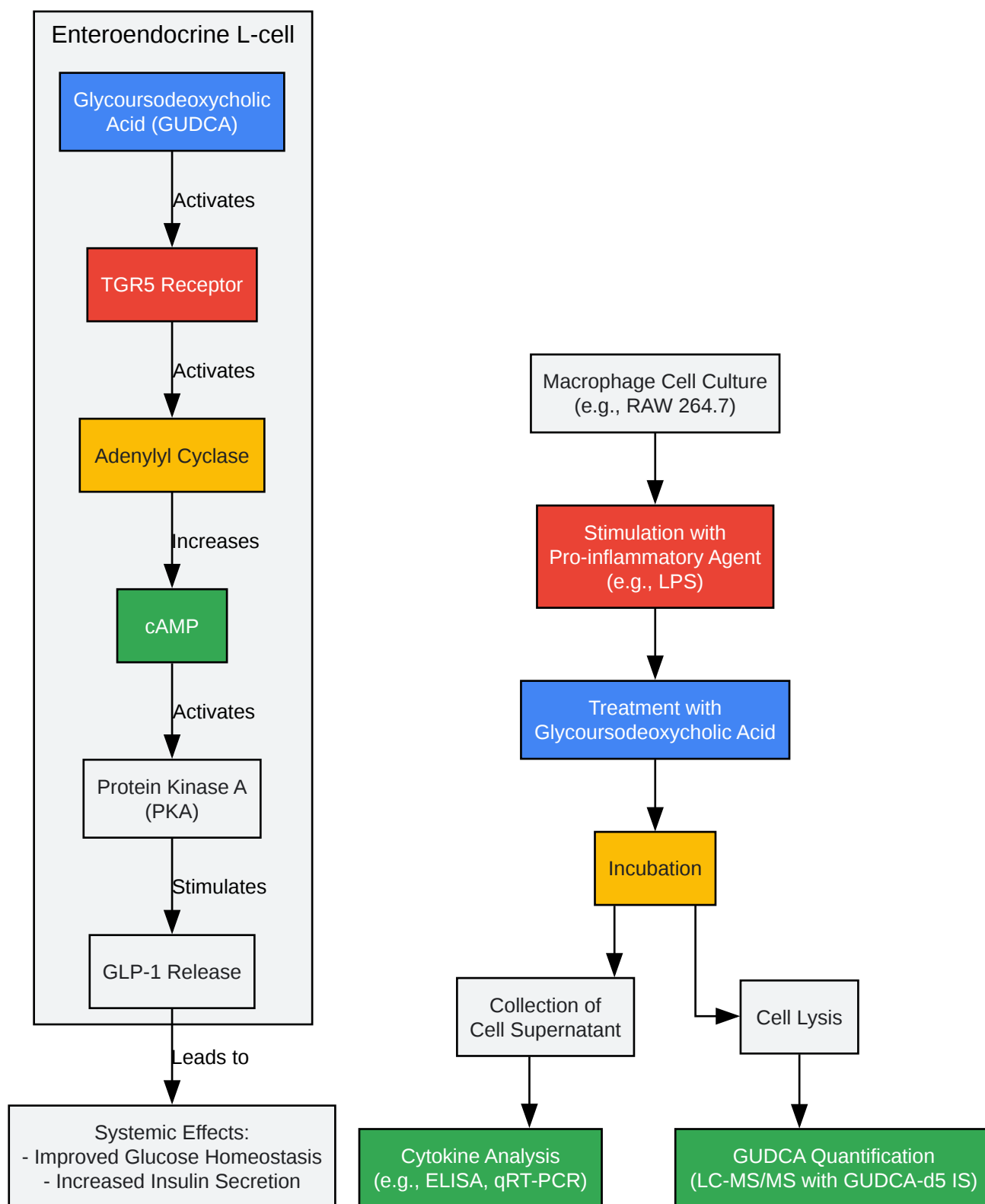
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Caption: GUDCA as an antagonist of the FXR signaling pathway.

Mechanism of Action: In the canonical pathway, bile acids activate FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements in the DNA, regulating the transcription of target genes such as Fibroblast Growth Factor 19 (FGF19) and Small Heterodimer Partner (SHP), which in turn suppress bile acid synthesis. GUDCA, by acting as an FXR antagonist, prevents this activation, leading to an increase in bile acid synthesis and alterations in lipid and glucose metabolism.[\[9\]](#)[\[10\]](#)

GUDCA and Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

GUDCA is also known to interact with TGR5, a G-protein-coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[\[11\]](#)[\[12\]](#) Activation of TGR5 is associated with increased energy expenditure and the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.



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